4-Iodo-2-methoxy-5-methylaniline
Description
4-Iodo-2-methoxy-5-methylaniline is a halogenated aromatic amine with the molecular formula C₈H₁₀INO. The compound features an iodine substituent at the para position relative to the amine group, a methoxy group at the ortho position, and a methyl group at the meta position. These substituents influence its electronic properties, solubility, and reactivity. Halogenated anilines like this are often intermediates in pharmaceutical and agrochemical synthesis due to their ability to undergo cross-coupling reactions .
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-iodo-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
GLSRPYDLNFFRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-5-methylaniline typically involves the iodination of 2-methoxy-5-methylaniline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of 4-Iodo-2-methoxy-5-methylaniline may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-2-methoxy-5-methylaniline.
Scientific Research Applications
4-Iodo-2-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physical Properties
The table below compares 4-Iodo-2-methoxy-5-methylaniline with analogous compounds, highlighting substituent-driven variations in molecular weight (MW), melting point (mp), and boiling point (bp):
*Calculated MW based on formula; †Reported as "mp: -53°C" for 2-methoxy-5-methylaniline, though this value may require verification .
Key Observations:
- Iodine vs. Chlorine Substitution : Replacing iodine with chlorine (e.g., 4-Chloro-2-iodo-5-methylaniline) reduces molecular weight but may increase polarity due to chlorine’s electronegativity .
- Methoxy Group Impact: The methoxy group (OCH₃) lowers melting points compared to non-ether analogs (e.g., 4-Iodoanisole vs. 4-Iodoaniline) due to reduced crystallinity .
- Nitro Group Introduction : Adding a nitro group (e.g., 4-Methoxy-5-methyl-2-nitroaniline) increases molecular weight and likely alters solubility and reactivity .
Reactivity Trends:
- Cross-Coupling Potential: The iodine substituent enables Suzuki-Miyaura or Ullmann couplings, similar to 4-Chloro-2-iodo-5-methylaniline .
- Acid-Base Behavior: The amine group (NH₂) confers basicity, while the electron-withdrawing iodine and methoxy groups may reduce nucleophilicity compared to non-halogenated anilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
